molecular formula C21H16N2O6S B6485964 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate CAS No. 877636-92-5

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate

Cat. No.: B6485964
CAS No.: 877636-92-5
M. Wt: 424.4 g/mol
InChI Key: PKLYYRJFGIXPQF-HWKANZROSA-N
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Description

The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate features a pyran-4-one core substituted at position 6 with a [(4-methylpyrimidin-2-yl)sulfanyl]methyl group and at position 3 with a (2E)-3-(benzodioxol-5-yl)propenoate ester. The pyrimidine-thioether linkage may enhance hydrophobic interactions or redox activity .

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O6S/c1-13-6-7-22-21(23-13)30-11-15-9-16(24)19(10-26-15)29-20(25)5-3-14-2-4-17-18(8-14)28-12-27-17/h2-10H,11-12H2,1H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLYYRJFGIXPQF-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name/ID Core Structure Key Substituents Functional Groups/Features Potential Applications
Target Compound Pyran-4-one 6: [(4-Methylpyrimidin-2-yl)sulfanyl]methyl; 3: (2E)-Benzodioxol propenoate Benzodioxol, α,β-unsaturated ester, thioether Neuroactive, antioxidant
6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate Pyran-4-one 3: 4-Methyl-3-nitrobenzoate ester Nitro group, benzoate ester Antimicrobial, agrochemical
Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate Thienopyrimidine Thienopyrimidine core; sulfanyl-acetamido benzoate ester Thioether, amide, ethyl ester Kinase inhibition, anticancer
Methyl (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl]-3-methoxyacrylate Pyrimidine-oxyphenyl Methoxyacrylate ester, cyanophenoxy Cyano, α,β-unsaturated ester Enzyme inhibition, herbicide
Nucleotide analog (terpenoid-thioether pyrimidine) Tetrahydrofuran Terpenoid thioether, phosphoramidite Nucleotide-like, thioether Antiviral, prodrug development

Substituent-Driven Functional Differences

  • Benzodioxol vs. Nitrobenzoate (Target vs. ): The benzodioxol group in the target compound enhances lipophilicity and may confer CNS activity due to structural resemblance to catecholamines.
  • Thienopyrimidine vs. Pyran-4-one (Target vs. ): The thienopyrimidine core in is planar and aromatic, favoring intercalation or kinase binding. The pyran-4-one core in the target compound offers a ketone for hydrogen bonding and a less rigid scaffold, possibly improving bioavailability .
  • α,β-Unsaturated Esters (Target vs. ): Both compounds feature conjugated esters, but the target’s benzodioxol substituent may reduce electrophilicity compared to ’s cyanophenoxy group, altering reactivity in Michael addition or enzyme inhibition .

Pharmacokinetic and Stability Considerations

  • The benzodioxol group in the target compound may slow ester hydrolysis compared to the nitrobenzoate in , which is more susceptible to nucleophilic attack.
  • The thioether linkage in the target and could facilitate redox-mediated interactions or metabolism, whereas ’s terpenoid thioether might enhance membrane permeability .

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